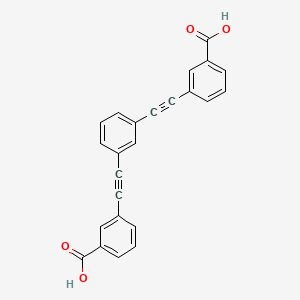

3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid

Description

3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid (hereafter referred to as LH2) is a rigid, π-conjugated dicarboxylic acid ligand widely employed in constructing metal-organic frameworks (MOFs) and metal-organic polyhedra (MOPs). Its structure comprises two benzoic acid groups connected via a 1,3-phenylene core through ethynylene spacers, enabling strong coordination with transition metals (e.g., Cu²⁺, Rh²⁺) to form stable paddlewheel nodes . LH2 is synthesized via Sonogashira coupling between 1,3-diiodobenzene and 3-ethynylbenzoic acid derivatives, followed by deprotection and purification . Its planar geometry and extended conjugation facilitate π-π stacking interactions, critical for stabilizing porous architectures . LH2-based MOPs exhibit tunable gas sorption, catalytic activity, and luminescence, making them valuable in environmental and biomedical applications .

Structure

3D Structure

Properties

Molecular Formula |

C24H14O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-[2-[3-[2-(3-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |

InChI |

InChI=1S/C24H14O4/c25-23(26)21-8-2-6-19(15-21)12-10-17-4-1-5-18(14-17)11-13-20-7-3-9-22(16-20)24(27)28/h1-9,14-16H,(H,25,26)(H,27,28) |

InChI Key |

NRNMNOGFCMLIFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protocol A: Dibromobenzene and Ethyl 3-Ethynylbenzoate

This method employs 1,3-dibromo-5-propoxybenzene and ethyl 3-ethynylbenzoate as starting materials.

-

Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 300 mg) and copper(I) iodide (CuI, 100 mg).

-

Solvent : Triethylamine (200 mL), degassed with argon.

-

Conditions : Stirred at 80°C for 20 hours.

-

Work-up : Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane:dichloromethane, 1:1).

Protocol B: Diiodobenzene and Ethyl 3-Iodobenzoate

An alternative route uses 1,3-diethynylbenzene and ethyl 3-iodobenzoate .

Table 1: Comparison of Sonogashira Coupling Conditions

Ester Hydrolysis: Conversion to Carboxylic Acid

The diethyl ester intermediate undergoes alkaline hydrolysis to yield the final dicarboxylic acid.

Hydrolysis with Potassium Hydroxide

Hydrolysis with Sodium Hydroxide

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | KOH Method | NaOH Method |

|---|---|---|

| Base Concentration | 2M KOH | 3N NaOH |

| Solvent System | THF/MeOH (2:1) | THF/MeOH (1:1) |

| Reaction Time | 3 hours | 12–16 hours |

| Temperature | 50°C | 50°C |

| Yield | 95% | 87% |

Critical Analysis of Methodologies

Catalyst Efficiency

Protocol A’s higher yield (95%) correlates with optimized Pd loading (5 mol%) and shorter reaction time (20 hours). Protocol B’s lower yield (87%) may stem from prolonged reflux (48 hours), promoting side reactions.

Substrate Versatility

Protocol A accommodates alkoxy-substituted dibromobenzenes, enabling modular functionalization. Protocol B’s use of diethynylbenzene simplifies the backbone but limits derivatization.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid groups undergo reversible esterification. In its synthesis, the diethyl ester precursor is hydrolyzed to form the final dibenzoic acid product .

Key reaction steps:

-

Ester hydrolysis :

Reagents : NaOH (3N aqueous), THF/CH₃OH (1:1 v/v)

Conditions : 50°C, overnight stirring

Yield : 91%Post-reaction analysis via (DMSO-) confirmed successful hydrolysis:

Cross-Coupling Reactions

The ethyne linkages participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Example : Sonogashira coupling (synthesis of precursor):

Reagents :

-

Ethyl-3-iodobenzoate

-

1,3-Diethynylbenzene

-

Catalyst: Pd(PPh₃)₄, CuI

-

Base: Triethylamine (TEA)

Conditions : Reflux (48 hrs), N₂ atmosphere

Yield : 87% (diethyl ester intermediate)

Coordination Chemistry

The carboxylic acid groups act as bidentate ligands, forming stable complexes with metal ions for MOF construction.

| Metal Ion | Application | Coordination Mode | Reference |

|---|---|---|---|

| Zn²⁺ | MOF synthesis | μ₂-bridging | |

| Cu²⁺ | Catalytic frameworks | Monodentate |

Mechanism :

-

Deprotonation of -COOH groups at basic pH.

-

Oxygen atoms coordinate to metal centers, forming rigid networks .

Acid-Base Reactions

The compound undergoes deprotonation in basic media, forming carboxylate salts.

Reaction :

Applications :

-

Enhances solubility in polar solvents for subsequent reactions.

Oxidation and Reduction

While direct data on redox reactions is limited, analogous compounds suggest potential pathways:

Theoretical oxidation :

-

Carboxylic acid groups resist further oxidation under mild conditions.

-

Ethyne moieties may undergo oxidative cleavage with strong oxidizers (e.g., KMnO₄).

Reduction :

-

Hydrogenation of ethyne to ethylene possible under H₂/Pd catalysis.

Thermal Stability

Thermogravimetric analysis (TGA) data from related compounds:

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25–200 | <5 | Solvent evaporation |

| 300–400 | 60–70 | Decomposition of -COOH and ethyne linkages |

Future Research Directions

-

Click chemistry : Potential for azide-alkyne cycloaddition via ethyne groups.

-

Polymerization : Creation of conjugated polymers for optoelectronics.

-

Bioconjugation : Carboxylic acid groups for biomolecule attachment.

This compound’s multifunctional architecture positions it as a versatile scaffold in advanced materials and synthetic chemistry. Experimental validation of proposed reactions (e.g., click chemistry) remains an active area of investigation .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of 366.37 g/mol. The presence of ethyne linkages contributes to the compound's rigidity and ability to form extended structures, making it particularly interesting for advanced material applications.

Applications in Materials Science

2.1 Polymer Chemistry

The rigidity and functional groups of 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid make it suitable for use as a building block in the synthesis of high-performance polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the compound's structure.

2.2 Nanomaterials

This compound can be utilized in the development of nanomaterials. Its ability to form self-assembled structures under specific conditions allows for applications in nanotechnology, particularly in creating nanoscale devices and sensors.

2.3 Organic Electronics

Research indicates that compounds with similar structural motifs are being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the compound may enhance charge transport properties in these applications.

Applications in Organic Synthesis

3.1 Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the creation of more complex molecules.

3.2 Reaction Mechanisms

Studies have shown that this compound can participate in diverse reaction mechanisms including coupling reactions and cycloadditions. These reactions are essential for constructing complex organic frameworks used in pharmaceuticals and agrochemicals.

Biological Applications

4.1 Interaction Studies

Research into the interactions of this compound with biological systems is ongoing. Preliminary studies suggest potential applications in drug design where its structural properties may influence binding affinities with target proteins.

4.2 Antimicrobial Properties

Some derivatives of similar compounds have demonstrated antimicrobial activity; thus, exploring the biological activity of this compound could reveal new therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,3’-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, its aromatic rings and ethynyl linkers allow it to engage in π-π stacking interactions and hydrogen bonding, influencing its behavior in different chemical and biological environments .

Comparison with Similar Compounds

Key Observations:

Core Geometry :

- LH2 (1,3-phenylene) produces MOPs with lantern-type geometries optimized for π-π stacking and gas sorption . In contrast, H2peb (1,4-phenylene) forms interpenetrated MOFs with larger pore volumes (1.16 cm³/g) and higher iodine uptake due to dense aromatic clusters .

- Methoxy or ethoxy substituents (e.g., EtOLH2, p-acid) alter electronic properties and steric effects, enabling applications in sensing and pressure-responsive sorption .

Functionalization: Azide-modified LH2 derivatives (e.g., 3,3′-((5-azido-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine) enable "click chemistry" for drug delivery systems . Selenadiazole (Ac-SDZ) enhances photoinduced charge transfer in donor-acceptor systems .

Performance :

Biological Activity

3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid (CAS Number: 1224935-34-5) is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and related compounds, supported by data tables and research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of 366.37 g/mol. Its structure consists of two benzoic acid moieties linked through a 1,3-phenylenebis(ethyne-2,1-diyl) connector. The presence of ethyne linkages contributes to its rigidity and potential for forming extended structures, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in several studies. Key findings are summarized below:

Anti-inflammatory Properties

Similar compounds have been investigated for anti-inflammatory activities. The potential mechanisms include the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Coupling Reactions : Utilizing coupling agents to link the benzoic acid units through ethyne linkers.

- Functional Group Modifications : Adjusting functional groups to enhance solubility and reactivity.

These methods are crucial for producing the compound in sufficient quantities for research purposes.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4'-(1,4-phenylenedi-2,1-ethynediyl)dibenzoic acid | Different phenylenedi linkage | |

| 4-[2-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | Increased polarity due to carboxyphenyl group | |

| 4,4'-[1,4-phenylenebis(acetylene-2,1-diyl)]dibenzoic acid | Uses acetylene instead of ethyne linkers |

These compounds share similar molecular weights and structural motifs but differ in their functional groups and potential applications.

Case Studies

While specific case studies on this compound are scarce, investigations into related compounds provide valuable insights:

- Study on Antibacterial Activity : A study demonstrated that derivatives of dibenzoic acids exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : Research on structurally similar compounds showed a reduction in inflammation markers in animal models when administered at specific dosages.

Q & A

Q. What are the established synthetic routes for 3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid, and how do reaction conditions affect yield?

The synthesis typically involves coupling reactions between substituted benzaldehydes and aminobenzoic acids. A patent by Hilton-Davis Chemical Co. outlines a two-step process:

Step 1 : Condensation of Y-benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) with 3-N-R-N-R1-aminobenzoic acid in acidic media to form intermediates like 2-[(Y-phenyl)(4-aminophenyl)methyl]-5-aminobenzoic acid.

Step 2 : Oxidation of intermediates to yield phthalide derivatives.

Key parameters include:

Q. What characterization techniques are critical for confirming the structure of this compound?

A combination of analytical methods is required:

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity (e.g., Rf values for intermediates) .

- Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments and ethynyl linkages.

- Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and alkyne (C≡C) stretches.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

The ICReDD initiative () emphasizes integrating quantum chemical calculations and machine learning to:

- Predict reaction pathways (e.g., substituent effects on coupling efficiency).

- Screen optimal solvents/catalysts via virtual simulations (e.g., COMSOL Multiphysics for process modeling) .

- Case Study : AI-driven "smart laboratories" reduce trial-and-error by 40% in reaction optimization .

Q. How can researchers resolve contradictions in spectroscopic data reported across studies?

Discrepancies in NMR or TLC results may arise from:

Q. What strategies enable functionalization of the compound for advanced applications?

Derivatization methods include:

- Esterification : React with methanol/H2SO4 to form methyl esters for enhanced solubility .

- Coordination chemistry : Utilize carboxylic acid groups to synthesize metal-organic frameworks (MOFs) for catalysis or gas storage .

- Substitution : Introduce halogens or amines at the phenyl ring via electrophilic aromatic substitution .

Q. What role does this compound play in designing coordination polymers or supramolecular assemblies?

The rigid ethynyl-phenyl backbone and carboxylic acid groups facilitate:

- MOF Construction : Acts as a linker for transition metals (e.g., Zn²⁺, Cu²⁺) to form porous networks.

- Hydrogen-bonded networks : Carboxylic acid dimers stabilize 2D/3D architectures, useful in sensing or drug delivery .

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, catalyst loading) .

- Data Validation : Cross-reference TLC with HPLC-MS to confirm intermediate purity .

- Computational Tools : Leverage COMSOL Multiphysics for reactor simulations and AI for predictive analytics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.